

The Discovery and Chemical Profile of CSN5i-3: A Technical Guide

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Compound of Interest

Compound Name: CSN5i-3

Cat. No.: B2789699

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Abstract

CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), a key metalloprotease involved in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs). By targeting CSN5, **CSN5i-3** effectively blocks the deneddylation of cullins, leading to the inactivation of a subset of CRLs and subsequent degradation of their substrate recognition modules. This mechanism disrupts cellular processes critical for cancer cell proliferation and survival, such as cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of **CSN5i-3**, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent in oncology.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, are central to this system, targeting a vast array of proteins for degradation. The activity of CRLs is tightly controlled by a cycle of neddylation and deneddylation, where the attachment and removal of the ubiquitin-like protein NEDD8 from the cullin scaffold dictates the ligase's functional state.^[1]

The COP9 signalosome (CSN) is the primary enzyme responsible for the deneddylation of CRLs, with its catalytic activity residing in the CSN5 subunit.[1] Inhibition of CSN5 represents a promising therapeutic strategy to modulate CRL activity and induce anti-tumor effects. **CSN5i-3** emerged from a drug discovery program aimed at identifying potent and selective inhibitors of CSN5.[2]

Discovery and Chemical Structure

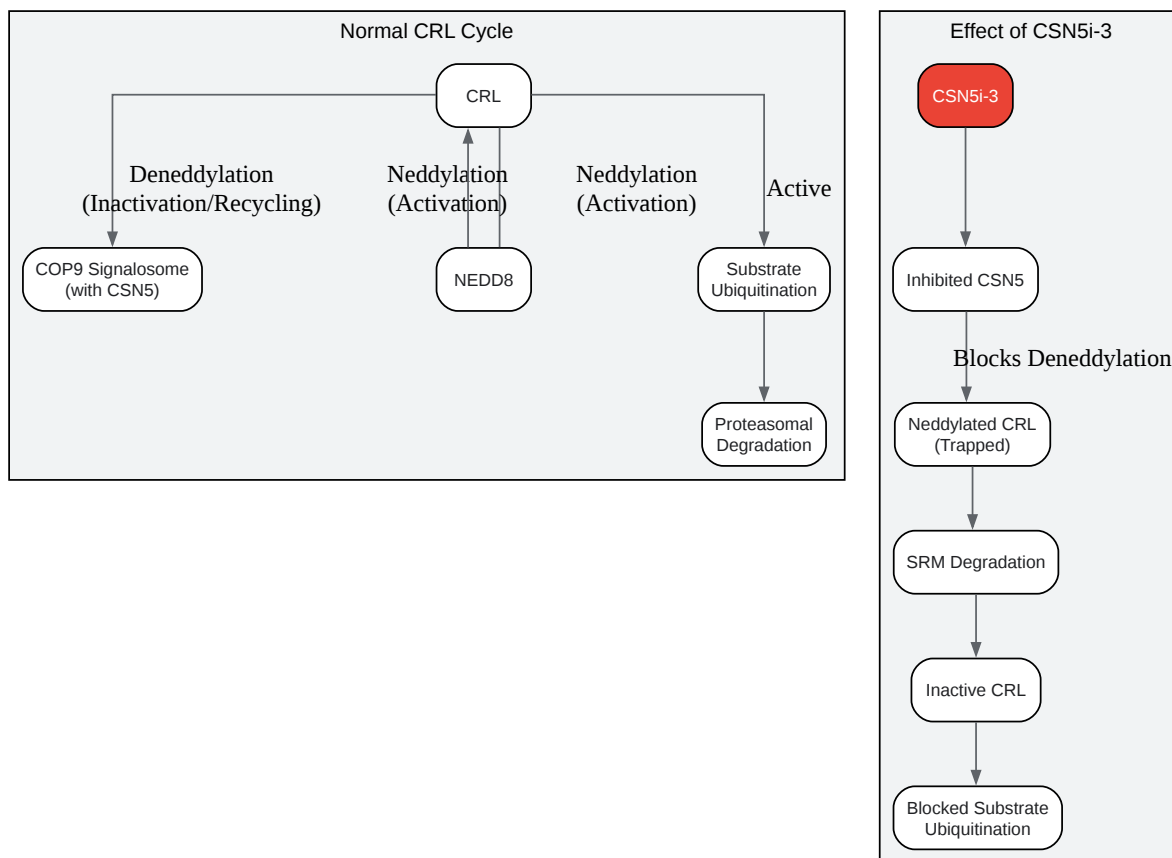
CSN5i-3 was developed through the optimization of a high-throughput screening hit.[3] Its chemical name is 3-(Difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide.[4]

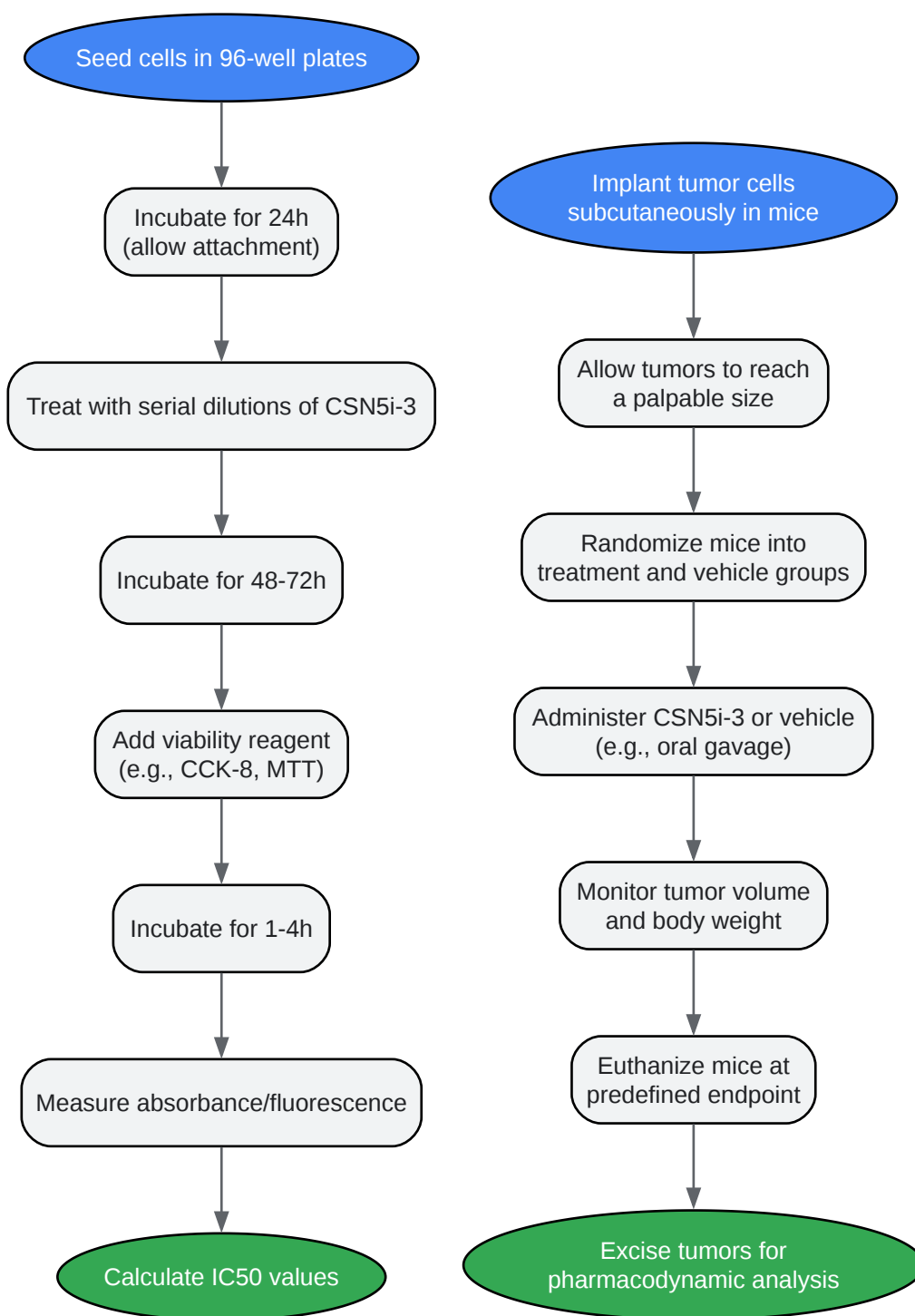
Table 1: Chemical and Physical Properties of **CSN5i-3**

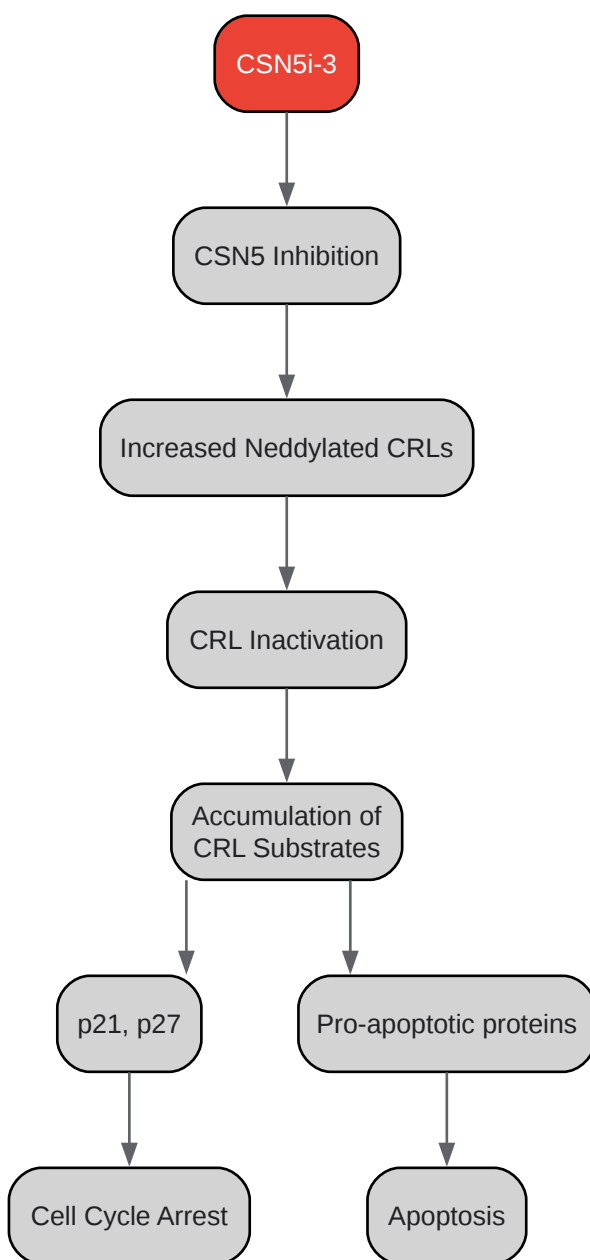
Property	Value	Reference
Molecular Formula	C28H29F2N5O2	[4]
Molecular Weight	505.57 g/mol	[4]
CAS Number	2375740-98-8	[4]
Purity	≥98% (HPLC)	[4]
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at -20°C	[4]

Mechanism of Action

CSN5i-3 is a potent and selective inhibitor of the CSN5 subunit of the COP9 signalosome.[4] It acts by trapping CRLs in a neddylated state, which paradoxically leads to the inactivation of a subset of these ligases. This occurs through the induced degradation of their substrate recognition modules (SRMs).[1][2] This targeted disruption of the CRL cycle has profound effects on cellular signaling pathways that are often dysregulated in cancer.







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